n-Allylbiotinamide
Overview
Description
N-Allylbiotinamide (N-AB) is a biotin derivative that has been used in many scientific research applications, including enzymology, biochemistry, and cell biology. N-AB is a small molecule that can be easily synthesized and has a variety of biochemical and physiological effects. N-AB has been used in a variety of laboratory experiments, as it has several advantages and some limitations.
Scientific Research Applications
Genomic Insights into Cardiotoxicity
A study examined the genomic changes in drug-induced cardiac injury (DICI), focusing on microRNAs (miRNAs) in heart tissue. Allylamine was one of the drugs used, and it specifically upregulated miR-21-5p, which localized to inflammatory cell infiltrates in the heart. This research provides insights into the molecular mechanisms of cardiotoxicity and potential biomarkers for early hazard identification and risk assessment in cardiac health (Gryshkova et al., 2018).
Herbicide Hydrolysis Study
Another research focused on the hydrolysis of a sulfonylurea herbicide, Ally. The study employed liquid chromatography and a chemometric method to investigate the compound's hydrolysis under various pH and temperature conditions. This research contributes to understanding the environmental behavior and degradation of sulfonylurea herbicides (Bezemer & Rutan, 2001).
Antimicrobial Activity in Food Pathogens
A study evaluated the antimicrobial activity of various essential oils and compounds, including Allyl isothiocyanate, against food pathogens. The research highlighted the potential application of these compounds in controlling bacterial growth in ready-to-eat food, offering a way to enhance food safety (Dussault, Vu, & Lacroix, 2014).
Neuroprotective and Anti-Inflammatory Effects
Allyl isothiocyanate (AITC), derived from precursors like allylamine, has been studied for its neuroprotective and anti-inflammatory activities. The research demonstrates AITC's potential in treating neuroinflammation and neurodegeneration through modulation of JNK/NF-κB/TNF-α signaling (Subedi, Venkatesan, & Kim, 2017).
Application in Alkaloid Synthesis
Research on asymmetric allylboration of cyclic imines using modified allylboronates, such as those derived from allylamine, shows promising results in alkaloid synthesis. This method yields high stereoselectivities and can be transformed into various alkaloids, advancing the field of synthetic organic chemistry (Wu & Chong, 2006).
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAEVOBABXHBW-NHCYSSNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SNOB 1 reagent |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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